molecular formula C17H26N2O B294897 4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide

4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide

Cat. No.: B294897
M. Wt: 274.4 g/mol
InChI Key: PVBGPYWUURQFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and a pyrrolidin-1-yl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolidin-1-yl Ethyl Side Chain: The pyrrolidin-1-yl ethyl side chain can be introduced by reacting the benzamide with 2-(pyrrolidin-1-yl)ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the pyrrolidin-1-yl ethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The pyrrolidin-1-yl ethyl side chain may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzonitrile
  • 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzylamine

Uniqueness

4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to similar compounds. The presence of the tert-butyl group and the pyrrolidin-1-yl ethyl side chain can influence its chemical reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-13-19-11-4-5-12-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20)

InChI Key

PVBGPYWUURQFGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

Origin of Product

United States

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